![molecular formula C24H24N2O4 B7703627 N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as BPHA and belongs to the class of hydrazide derivatives.
Wirkmechanismus
The exact mechanism of action of BPHA is not fully understood. However, it is believed that BPHA exerts its pharmacological effects by modulating various cellular pathways. For instance, BPHA was found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. BPHA also activated the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
BPHA has been shown to have several biochemical and physiological effects. For instance, BPHA was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. BPHA also inhibited the activity of COX-2, which is involved in the production of prostaglandins. Moreover, BPHA was found to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
BPHA has several advantages for lab experiments. For instance, BPHA is relatively easy to synthesize and has a high yield. Moreover, BPHA has shown potent pharmacological properties, making it a promising candidate for drug development. However, BPHA also has some limitations. For instance, BPHA has limited solubility in aqueous solutions, which may affect its bioavailability. Moreover, the exact mechanism of action of BPHA is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on BPHA. For instance, further studies are needed to elucidate the exact mechanism of action of BPHA. Moreover, more research is needed to explore the potential therapeutic applications of BPHA in various diseases such as cancer and inflammation. Furthermore, the development of BPHA derivatives with improved pharmacological properties is also a promising direction for future research.
Conclusion
In conclusion, N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide is a promising compound with potential pharmacological properties. The synthesis of BPHA is relatively easy, and BPHA has shown potent anti-inflammatory, anti-cancer, and anti-microbial activities. However, further research is needed to fully understand the mechanism of action of BPHA and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of BPHA involves the reaction of 2,2-diphenylacetic acid hydrazide with 2-(benzyloxy)benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The yield of BPHA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
BPHA has shown potential pharmacological properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. Several research studies have been conducted to explore the therapeutic potential of BPHA. For instance, BPHA was found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. BPHA also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, BPHA showed anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-20-14-17(15-21(29-2)23(20)30-3)16-25-26-24(27)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,22H,1-3H3,(H,26,27)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDTYMVUGNXIQ-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

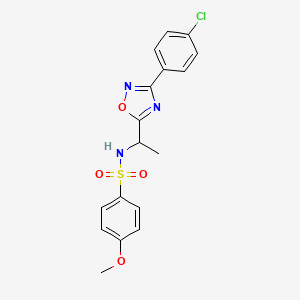

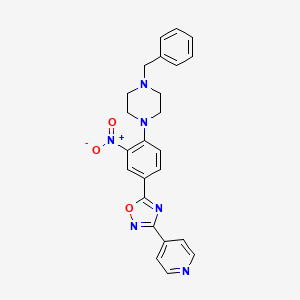



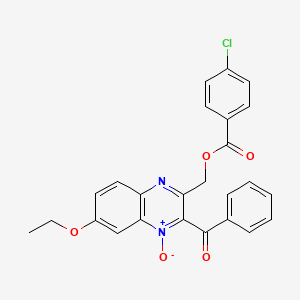
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
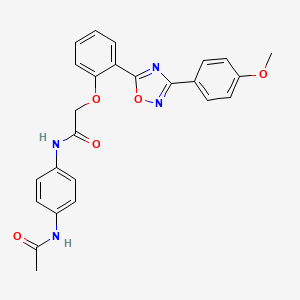
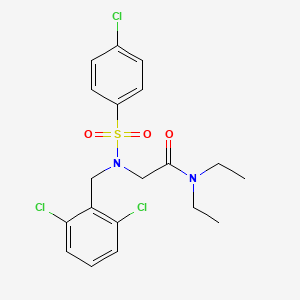

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)